D1N52

Beschreibung

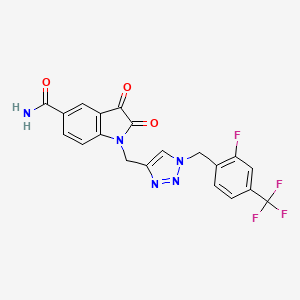

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H13F4N5O3 |

|---|---|

Molekulargewicht |

447.3 g/mol |

IUPAC-Name |

1-[[1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide |

InChI |

InChI=1S/C20H13F4N5O3/c21-15-6-12(20(22,23)24)3-1-11(15)7-28-8-13(26-27-28)9-29-16-4-2-10(18(25)31)5-14(16)17(30)19(29)32/h1-6,8H,7,9H2,(H2,25,31) |

InChI-Schlüssel |

SISYZSSXJZVSNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2CC3=CN(N=N3)CC4=C(C=C(C=C4)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TPD52: A Multifaceted Protein in Cellular Function and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Protein D52 (TPD52) is a small, coiled-coil domain-containing protein that has emerged as a significant player in a multitude of cellular processes and is increasingly implicated in the pathogenesis of various cancers. Initially identified as an overexpressed gene in breast carcinoma, its functions extend far beyond oncology, encompassing roles in vesicle trafficking, secretion, calcium signaling, and cell proliferation. This technical guide provides a comprehensive overview of the current understanding of TPD52's function and cellular localization, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and regulatory networks. This document is intended to serve as a valuable resource for researchers actively engaged in studying TPD52 and for professionals in the field of drug development seeking to explore its therapeutic potential.

Core Functions of TPD52

TPD52's functional repertoire is diverse, reflecting its interactions with a variety of cellular partners and its involvement in fundamental cellular activities.

1.1. Regulation of Vesicle Trafficking and Secretion: A primary and well-established role of TPD52 lies in the regulation of membrane trafficking. It is known to be involved in the intricate processes of exocytosis and endocytosis.[1] TPD52 family members have been shown to interact with key proteins of the secretory and endocytic machinery, including synaptobrevin 2, syntaxin 1, and MAL2, which are integral to vesicle fusion and transport.[2] This function is critical for processes such as neurotransmitter release and hormone secretion.

1.2. Modulation of Cellular Signaling: TPD52 is an active participant in cellular signaling cascades, most notably the AMP-activated protein kinase (AMPK) pathway.[3] TPD52 can directly interact with and inhibit the kinase activity of AMPKα, a central regulator of cellular energy homeostasis.[4][5] By negatively regulating AMPK, TPD52 influences downstream metabolic processes, including glucose and lipid metabolism, thereby impacting cancer cell growth and survival.[3] Additionally, TPD52 has been implicated in the PI3K/Akt signaling pathway, further highlighting its role as a signaling modulator.[6]

1.3. Role in Cell Proliferation and Cancer: The overexpression of TPD52 is a frequent event in several human cancers, including breast, prostate, and gastric cancer.[7][8][9] This overexpression is often associated with increased cell proliferation, migration, and invasion.[6] TPD52 can promote cell cycle progression and protect cancer cells from apoptosis.[6] In breast cancer, high TPD52 expression is linked to poor patient survival.[4] The oncogenic functions of TPD52 are, at least in part, mediated by its influence on key signaling pathways like AMPK and PI3K/Akt.[4][6]

1.4. Calcium Binding and Signaling: TPD52 possesses calcium-binding capabilities, suggesting its involvement in calcium-dependent cellular processes.[10] The interaction of TPD52 with annexin VI, a calcium-regulated phospholipid-binding protein, is calcium-dependent and may play a role in regulating secretory processes in plasma cells.[11]

Cellular Localization of TPD52

The subcellular distribution of TPD52 is dynamic and reflects its diverse functional roles. It is predominantly a cytosolic protein but is also found associated with various organelles.

2.1. Cytosolic and Perinuclear Localization: A significant portion of the TPD52 protein resides in the cytoplasm and the perinuclear region.[10][12] This localization is consistent with its role as a signaling molecule and its ability to interact with various cytosolic proteins.

2.2. Association with the Golgi Apparatus and Endoplasmic Reticulum: TPD52 is also localized to the Golgi apparatus and the endoplasmic reticulum (ER).[10][12] This association is in line with its function in vesicle trafficking and the processing and transport of proteins destined for secretion.

2.3. Other Subcellular Locations: In addition to the cytosol, Golgi, and ER, TPD52 has been detected in other cellular compartments, including the primary cilium, endosomes, lysosomes, and mitochondria, albeit with lower confidence scores in some databases.[10][13] This broader distribution suggests that TPD52 may have additional, yet to be fully elucidated, functions within these organelles.

Quantitative Data on TPD52

Quantitative analysis of TPD52 expression and interactions is crucial for understanding its physiological and pathological roles.

Table 1: TPD52 Expression in Normal and Cancer Tissues

| Tissue Type | Condition | TPD52 Expression Level | Reference |

| Various Normal Tissues | Normal | Ubiquitous, with lowest expression in testis | [14] |

| Breast | Cancer | Significantly higher than in control tissues (P<0.001) | [15] |

| Prostate | Cancer | Significant increase in mRNA level in clinically localized prostate cancer (P = 1e-5) | [9] |

| Gastric | Cancer | Significantly elevated in tumors versus adjacent non-tumor tissues (P < 0.01) | [16] |

| Pan-cancer analysis | 23 Tumor Types | Higher expression compared to normal tissues | [15] |

| Kidney (KIRC, KIRP) | Cancer | Lower expression compared to normal tissues | [15] |

Table 2: Known TPD52 Interacting Partners

| Interacting Protein | Cellular Function | Experimental Evidence | Reference |

| AMPKα1, AMPKα2 | Energy sensing, metabolism | Co-immunoprecipitation, GST pull-down | [3][5] |

| LKB1 | Tumor suppressor, upstream kinase of AMPK | Co-immunoprecipitation | [17][18] |

| MAL2 | Vesicle trafficking | Yeast two-hybrid | [2][19] |

| Annexin VI | Calcium-dependent membrane binding | Co-immunoprecipitation (Ca2+-dependent) | [2][11] |

| Synaptobrevin 2, Syntaxin 1 | SNARE proteins, vesicle fusion | In vitro binding assays | [2] |

| 14-3-3 | Signal transduction | Yeast two-hybrid | [2] |

| TPD52L1, TPD52L2 | TPD52 family members | Yeast two-hybrid, Co-immunoprecipitation | [3][19] |

| PLP2, RAB5C, GOLGA5, YIF1A | Membrane trafficking | Yeast two-hybrid | [19] |

| Peroxiredoxin 1 (PRDX1) | Redox regulation | GST pull-down, Co-immunoprecipitation | [19] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of TPD52.

4.1. Co-Immunoprecipitation (Co-IP) for TPD52 Interaction Studies

This protocol is a general guideline for identifying protein-protein interactions with TPD52.

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[20]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G agarose or magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[21]

-

Centrifuge and discard the beads.

-

-

Immunoprecipitation:

-

Add a specific primary antibody against TPD52 or its putative binding partner to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.[22]

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against TPD52 and the suspected interacting protein.

-

4.2. Immunofluorescence (IF) for TPD52 Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of TPD52.

-

Cell Culture and Fixation:

-

Permeabilization:

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[25] This step is not necessary for methanol-fixed cells.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA or normal serum) for 1 hour at room temperature.[25]

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific to TPD52 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[23]

-

Wash the cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[24]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

4.3. Subcellular Fractionation

This protocol allows for the biochemical separation of cellular compartments to determine TPD52 distribution.

-

Cell Homogenization:

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes to pellet the nuclei.[26][27]

-

Collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000-12,000 x g) for 20 minutes to pellet the mitochondria.[27]

-

The resulting supernatant contains the cytosolic and microsomal fractions.

-

Further ultracentrifugation (e.g., 100,000 x g) can be used to separate the microsomal fraction (containing ER and Golgi) from the soluble cytosolic fraction.[27]

-

-

Analysis:

-

Lyse the pellets from each fraction.

-

Determine the protein concentration of each fraction.

-

Analyze equal amounts of protein from each fraction by Western blotting using an antibody against TPD52 and organelle-specific markers to assess the purity of the fractions.

-

Visualizing TPD52 Pathways and Workflows

5.1. Signaling Pathways

Caption: TPD52 negatively regulates the LKB1-AMPK signaling pathway.

5.2. Experimental Workflows

Caption: A typical workflow for Co-Immunoprecipitation of TPD52.

Caption: Step-by-step workflow for Immunofluorescence staining of TPD52.

5.3. Logical Relationships

Caption: Relationship between TPD52's functions and its cellular localization.

Conclusion and Future Directions

TPD52 is a protein with a growing list of functions that place it at the crossroads of fundamental cellular processes and disease. Its overexpression in numerous cancers and its ability to modulate key signaling pathways, such as the AMPK pathway, make it an attractive target for therapeutic intervention. The detailed understanding of its cellular localization provides crucial context for its functional roles.

Future research should focus on elucidating the precise molecular mechanisms by which TPD52 regulates vesicle trafficking and signaling pathways. Identifying the full spectrum of its binding partners will be key to unraveling its complex cellular network. Furthermore, the development of specific inhibitors or modulators of TPD52 function holds promise for novel cancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this multifaceted protein and translate this knowledge into clinical applications.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Role for Tumor Protein TPD52 Phosphorylation in Endomembrane Trafficking During Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor protein D52 promotes breast cancer proliferation and migration via the long non-coding RNA NEAT1/microRNA-218-5p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. genecards.org [genecards.org]

- 11. researchgate.net [researchgate.net]

- 12. TPD52 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. TPD52 is a prognostic biomarker and potential therapeutic target for ER+/PR+/HER2+ breast cancer - Cheng - Chinese Clinical Oncology [cco.amegroups.org]

- 16. Dual oncogenic roles of TPD52 and TPD52L2 in gastric cancer progression via PI3K/AKT activation and immunosuppressive microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. assaygenie.com [assaygenie.com]

- 23. biotium.com [biotium.com]

- 24. usbio.net [usbio.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Subcellular fractionation protocol [abcam.com]

- 27. docs.abcam.com [docs.abcam.com]

TPD52 Gene Amplification in Breast Cancer: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tumor Protein D52 (TPD52) is an oncogene located on chromosome 8q21, a region frequently amplified in various malignancies, including breast cancer.[1][2][3][4] Overexpression of TPD52 is significantly associated with adverse prognosis and is particularly prevalent in luminal B and HER2-positive breast cancer subtypes.[5][6] Functionally, TPD52 drives cancer progression by promoting cell proliferation, migration, and metabolic dysregulation through its interaction with key signaling pathways, such as the AMPK and PI3K/Akt pathways.[1][7] Its role as an independent prognostic biomarker and its influence on the tumor immune microenvironment underscore its potential as a novel therapeutic target, especially in treatment-refractory breast cancers.[8][9] This technical guide provides a comprehensive overview of TPD52's role in breast cancer, detailed experimental protocols for its study, and a summary of key quantitative data to support future research and drug development efforts.

TPD52 Gene Amplification and Expression in Breast Cancer

The TPD52 gene's locus on chromosome 8q21 is a frequent target of genomic amplification in breast cancer.[1][3] This amplification leads to significant overexpression of TPD52 mRNA and protein. Quantitative PCR analyses have demonstrated that TPD52 is strongly upregulated in breast cancer tissues compared to normal breast tissue.[2] This overexpression is not uniform across all subtypes; it is most prominently linked to luminal B and ERBB2-positive tumors.[5][6] The elevated expression of TPD52 is a critical factor in its oncogenic activity.

Data Presentation: TPD52 Expression and Amplification

Table 1: TPD52 mRNA Overexpression in Breast Cancer Subtypes

| Breast Cancer Type | Fold Overexpression (vs. Normal Tissue) | Frequency of Overexpression (≥2-fold) |

|---|---|---|

| Ductal Carcinoma | 28-fold | >80% |

| Lobular Carcinoma | 14-fold | >80% |

Data sourced from quantitative PCR analysis of over 900 cancer tissues.[2]

Molecular Mechanisms and Signaling Pathways

TPD52 exerts its oncogenic functions by modulating several critical signaling pathways that control cell growth, metabolism, and migration.

Regulation by the NEAT1/miR-218-5p Axis

TPD52 expression is post-transcriptionally regulated by a network of non-coding RNAs.[5][6] The long non-coding RNA NEAT1 functions as a competitive endogenous RNA (ceRNA), sponging microRNA-218-5p (miR-218-5p).[7][10] By sequestering miR-218-5p, which would otherwise target TPD52 mRNA for degradation, NEAT1 leads to increased TPD52 protein levels.[6][10] This axis has been shown to be crucial for promoting breast cancer cell proliferation and migration.[7][10]

Caption: The NEAT1/miR-218-5p/TPD52 signaling axis in breast cancer.

Inhibition of the AMPK Pathway and Metabolic Reprogramming

TPD52 directly interacts with the catalytic alpha subunit of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][11] This interaction inhibits AMPK's kinase activity.[1][11] The inhibition of AMPK by TPD52 leads to significant metabolic changes, including increased lipid droplet formation, lactate production, and glucose uptake, which are characteristic of the cancer metabolic phenotype.[3] Gene set enrichment analysis confirms that high TPD52 expression negatively correlates with AMPK signaling and is associated with the expression of genes involved in lipogenesis and glycolysis.[1]

Caption: TPD52-mediated inhibition of AMPK and its effect on cancer metabolism.

Role in Breast Cancer Progression and Prognosis

High expression of TPD52 is a significant driver of breast cancer aggressiveness. It promotes tumor cell proliferation and migration both in vitro and in vivo.[6][10][12] Silencing TPD52 in breast cancer cell lines represses these malignant phenotypes.[6][12] Clinically, elevated TPD52 expression is an independent adverse prognostic factor for both overall survival (OS) and disease-specific survival (DSS) in breast cancer patients.[4][9]

Data Presentation: Prognostic and Clinicopathological Significance

Table 2: Prognostic Value of High TPD52 Expression in Breast Cancer

| Survival Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Source |

|---|---|---|---|---|

| Overall Survival | 1.597 | - | - | |

| Overall Survival | - | - | 0.008 | [9] |

| Disease-Specific Survival | - | - | 0.005 | [9] |

| Overall Survival | 2.274 | 1.228-4.210 | 0.009 | [13] |

Note: Hazard Ratios represent the increased risk of adverse outcomes for patients with high TPD52 expression.

Table 3: Correlation of High TPD52 Expression with Clinicopathological Features

| Feature | Odds Ratio (OR) | P-value |

|---|---|---|

| Age (>60 vs. ≤60 years) | 1.458 | 0.002 |

| ER Status (Positive vs. Negative) | 1.976 | <0.001 |

| PR Status (Positive vs. Negative) | 1.461 | 0.004 |

| HER2 Status (Positive vs. Negative) | 1.695 | 0.004 |

| PAM50 (LumA/LumB/HER2 vs. Basal) | 2.180 | <0.001 |

Data from logistic regression analysis in the TCGA cohort.

TPD52 as a Therapeutic Target

The strong association between TPD52 overexpression and poor prognosis, particularly in treatment-resistant ER+/PR+/HER2+ breast cancer, makes it a promising therapeutic target.[9] Furthermore, TPD52 expression has been shown to influence the tumor immune microenvironment, correlating with immune cell infiltration.[8][9] This suggests that targeting TPD52 could not only directly inhibit tumor growth but also potentially modulate the immune response.

Key Experimental Methodologies

Studying TPD52 requires a range of molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Caption: General experimental workflow for the analysis of TPD52 in breast cancer.

Fluorescence In Situ Hybridization (FISH) for TPD52 Gene Amplification

This protocol is used to visualize and quantify the TPD52 gene copy number in tissue sections or chromosome preparations.[12][14]

A. Sample Preparation (FFPE Tissue)

-

Cut 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks and mount on slides.[5]

-

Deparaffinize sections by immersing in xylene (2x for 10 min).[5]

-

Rehydrate through a series of decreasing ethanol concentrations (100%, 90%, 70%), 5 min each, followed by a rinse in distilled water.[5]

B. Pretreatment

-

Incubate slides in a 2X SSC solution at 98°C for 15 minutes for antigen retrieval.[5]

-

Treat with pepsin (0.5 mg/ml in 0.01N HCl) at 37°C for 10-15 minutes to permeabilize cells.[5]

-

Wash in 2X SSC for 5 minutes.[5]

-

Fix tissues in 1% formaldehyde for 15 minutes, then wash again in 2X SSC.[5]

-

Dehydrate slides in an ethanol series (70%, 90%, 100%), 1 min each, and air dry.[5]

C. Hybridization

-

Prepare a hybridization solution containing a fluorochrome-labeled DNA probe specific for the TPD52 gene locus (8q21).

-

Apply the probe to the slide and cover with a coverslip.

-

Denature the probe and target DNA simultaneously by heating the slide at 75°C for 10 minutes.[5]

-

Incubate overnight at 37°C in a humidified chamber to allow for hybridization.[5]

D. Post-Hybridization Washes and Visualization

-

Wash slides in 2X SSC to remove coverslips, followed by stringent washes (e.g., 0.1X SSC at 40°C) to remove non-specifically bound probes.[5]

-

Counterstain nuclei with DAPI, which is often included in the mounting medium.[5]

-

Visualize signals using a fluorescence microscope. TPD52 gene amplification is identified by an increased ratio of TPD52 probe signals to a control centromeric probe (e.g., CEP8).

Immunohistochemistry (IHC) for TPD52 Protein Expression

This protocol detects TPD52 protein expression and localization within FFPE breast cancer tissue.[3][15]

A. Sample Preparation and Deparaffinization

-

Use 5 µm FFPE tissue sections on charged slides.

-

Deparaffinize and rehydrate sections as described in the FISH protocol (Section 5.1.A).[3]

B. Antigen Retrieval & Staining

-

Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes. Cool for 20 minutes.[3]

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes.[3]

-

Block non-specific binding sites using a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour.[3]

-

Incubate with a primary antibody against TPD52 (dilution to be optimized, e.g., 1:100) overnight at 4°C in a humidified chamber.

-

Wash with PBS (2x for 5 min).[3]

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS, then incubate with a streptavidin-HRP conjugate for 30 minutes.[3]

C. Detection and Counterstaining

-

Develop the signal using a DAB (diaminobenzidine) substrate kit until the desired brown color intensity is reached.[3]

-

Wash slides in running tap water.[3]

-

Counterstain with hematoxylin to visualize cell nuclei.[3]

-

Dehydrate, clear in xylene, and mount with a permanent mounting medium.[3]

-

Analyze staining intensity and percentage of positive tumor cells under a light microscope.

RT-qPCR for TPD52 mRNA Expression

This method provides a quantitative measure of TPD52 gene expression levels.[16][17]

A. RNA Extraction and cDNA Synthesis

-

Extract total RNA from cell lines or fresh-frozen tissue using a suitable method (e.g., Trizol or column-based kits).[16]

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[18]

B. qPCR Reaction

-

Design or obtain validated primers specific for TPD52. Primers spanning an exon-exon junction are recommended to avoid amplification of genomic DNA.[16]

-

Prepare the qPCR reaction mix in a 20-30 µl volume containing: SYBR Green Master Mix, forward and reverse primers (final concentration 0.5 µM), and diluted cDNA template.[16]

-

Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.[18]

-

Run the reaction on a real-time PCR system with a typical thermal profile:

C. Data Analysis

-

Determine the cycle threshold (Ct) for TPD52 and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of TPD52 using the ΔΔCt method.[18]

shRNA-Mediated Knockdown and Cell Proliferation Assay

This workflow is used to assess the functional role of TPD52 in breast cancer cell proliferation.[6][19]

A. shRNA Transfection

-

Select breast cancer cell lines with high endogenous TPD52 expression (e.g., MDA-MB-231).[6]

-

Use a lentiviral-based system with a pLKO vector containing shRNA sequences targeting TPD52 (sh-TPD52) and a non-targeting control (sh-NC).[6]

-

Transfect cells using a suitable reagent (e.g., Lipofectamine).[6]

-

Select for stably transfected cells using an appropriate antibiotic (e.g., puromycin).

-

Confirm TPD52 knockdown via RT-qPCR and Western blot.

B. Cell Proliferation (MTT) Assay

-

Seed sh-TPD52 and sh-NC cells in 96-well plates at a predetermined density.

-

At various time points (e.g., 24, 48, 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of proliferation relative to a starting time point.[20] Proliferation rates of sh-TPD52 cells are compared to sh-NC cells.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to identify proteins that interact with TPD52 within the cell.[21][22]

A. Cell Lysis and Pre-clearing

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer containing protease inhibitors to preserve protein-protein interactions.[21]

-

Determine the protein concentration of the lysate.

-

(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[22] Centrifuge and collect the supernatant.

B. Immunoprecipitation

-

Incubate the pre-cleared lysate with a primary antibody specific to TPD52 (or an isotype control IgG) overnight at 4°C with gentle rotation.[22]

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.[21]

C. Washes and Elution

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-4 times with cold lysis buffer to remove non-specifically bound proteins.[22]

-

Elute the TPD52 protein and its binding partners from the beads by boiling in 2x SDS-PAGE loading buffer for 5 minutes.[21]

D. Analysis

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody against a suspected interacting protein or by mass spectrometry for unbiased identification of novel binding partners.[21]

Conclusion

TPD52 is a clinically relevant oncogene in breast cancer, with its amplification and subsequent overexpression serving as a key driver of tumor progression and a powerful indicator of poor prognosis.[2] The detailed molecular mechanisms, including its regulation by non-coding RNAs and its inhibition of the AMPK metabolic checkpoint, provide a strong rationale for its development as a therapeutic target.[1][10] The experimental protocols and quantitative data summarized in this guide offer a robust framework for researchers to further investigate TPD52's role in breast cancer and to explore novel therapeutic strategies aimed at inhibiting its oncogenic functions.

References

- 1. mdpi.com [mdpi.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 4. bu.edu [bu.edu]

- 5. abyntek.com [abyntek.com]

- 6. Tumor protein D52 promotes breast cancer proliferation and migration via the long non-coding RNA NEAT1/microRNA-218-5p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 8. Large-Scale Screens of miRNA-mRNA Interactions Unveiled That the 3′UTR of a Gene Is Targeted by Multiple miRNAs | PLOS One [journals.plos.org]

- 9. Effective experimental validation of miRNA targets using an improved linker reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 12. FISH and cytogenetics in cancer research [ogt.com]

- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 15. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. Gene Expression Detection Assay for Cancer Clinical Use [jcancer.org]

- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA Interference Screening to Identify Proliferation Determinants in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thno.org [thno.org]

- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 22. bitesizebio.com [bitesizebio.com]

Tumor Protein D52 (TPD52): Expression, Signaling, and Methodologies in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor protein D52 (TPD52) is a member of a family of small, coiled-coil motif-bearing proteins. Located at chromosome 8q21, a region frequently amplified in various human cancers, TPD52 has emerged as a significant molecule in oncology research.[1][2] Its expression is dysregulated in a multitude of cancer types, and it plays diverse roles in tumor progression, including the modulation of cell proliferation, apoptosis, and metastasis.[3] Overexpression of TPD52 has been linked to specific molecular subtypes of breast cancer, such as luminal B and ERBB2-positive tumors.[4][5] This guide provides a comprehensive overview of TPD52 expression across different cancers, details its involvement in key signaling pathways, and presents standardized protocols for its detection and analysis.

Quantitative Expression of TPD52 Across Cancer Types

The expression of TPD52 is highly variable among different malignancies, with studies reporting both significant upregulation and downregulation depending on the cancer type.[1][2] Quantitative Polymerase Chain Reaction (qPCR) has been a primary method for assessing TPD52 mRNA levels in large cohorts of tumor samples.[1][2]

Table 2.1: TPD52 mRNA Expression in Human Cancers (Relative to Normal Tissue)

| Cancer Type | Fold Change (mRNA Level) | Expression Status | Frequency of Dysregulation (≥2-fold change) | Reference |

| Upregulated | ||||

| Non-Seminoma (Testicular) | +56.0 | Upregulated | >80% | [1][2] |

| Seminoma (Testicular) | +42.0 | Upregulated | >80% | [1][2] |

| Ductal Breast Cancer | +28.0 | Upregulated | >80% | [1][2] |

| Lobular Breast Cancer | +14.0 | Upregulated | >80% | [1][2] |

| Urinary Bladder Cancer | - | Upregulated | >80% | [1] |

| Esophageal Carcinoma | - | Upregulated | >80% | [1] |

| Prostate Cancer | - | Upregulated | 44-68% | [1] |

| Ovarian Cancer | - | Upregulated | 61% | [1] |

| Gastric Cancer | - | Upregulated | - | [3][6] |

| Downregulated | ||||

| Papillary Renal Cell Cancer | -8.0 | Downregulated | 90% | [1][2] |

| Leiomyosarcoma | -6.0 | Downregulated | 69% | [1][2] |

| Clear Cell Renal Cell Cancer | -5.0 | Downregulated | 68% | [1][2][7] |

| Liposarcoma | -5.0 | Downregulated | 52% | [1][2] |

| Lung Cancer | -4.0 | Downregulated | - | [1][2] |

| Hepatocellular Carcinoma (HCC) | - | Downregulated | 85% | [8] |

Data synthesized from a study analyzing over 900 cancer tissues from 29 different human cancer types via quantitative PCR.[1][2]

Signaling Pathways Involving TPD52

TPD52 exerts its influence on cancer cells by modulating critical signaling pathways that govern metabolism, growth, and survival.

Negative Regulation of the AMPK Pathway

A significant body of evidence indicates that TPD52 is a negative regulator of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[9][10] TPD52 can directly interact with the AMPKα subunit, inhibiting its kinase activity.[9][10] This inhibition disrupts energy homeostasis and promotes metabolic processes favorable for cancer cell growth, such as increased lipid formation and glucose uptake.[11] This interaction is a key mechanism underlying the oncogenic role of TPD52, particularly in breast cancer.[9][11][12][13]

Caption: TPD52 negatively regulates the LKB1-AMPK signaling axis.

Inhibition of the PI3K/Akt Signaling Pathway

In certain contexts, such as renal cell carcinoma (RCC), TPD52 functions as a tumor suppressor by inhibiting the PI3K/Akt signaling pathway.[7] Overexpression of TPD52 in RCC cells leads to decreased phosphorylation of PI3K and Akt, which in turn inhibits cell proliferation, migration, and invasion.[7] Similarly, knockdown of TPD52 in gastric and pancreatic cancer cells has been shown to suppress the PI3K/Akt pathway, leading to reduced tumor growth and metastasis.[14][15]

Caption: TPD52 inhibits the PI3K/Akt pathway in certain cancers.

Detailed Experimental Protocols

Accurate assessment of TPD52 expression is fundamental to its study. The following are generalized protocols for the key experimental techniques cited in the literature.

RNA Extraction from FFPE Tissues and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the measurement of TPD52 mRNA levels from formalin-fixed, paraffin-embedded (FFPE) tissue samples, a common source for clinical cancer studies.[1]

1. Deparaffinization and Tissue Lysis:

- Obtain 10-20 µm sections or tissue punches from FFPE blocks.

- Deparaffinize the tissue by incubating with xylene, followed by washes with 100% and 80% ethanol.

- Air dry the tissue pellet completely.

- Resuspend the tissue in a lysis buffer containing Proteinase K and incubate at 56°C overnight to digest the tissue.

2. RNA Extraction:

- Isolate total RNA using a commercially available kit designed for FFPE samples (e.g., Qiagen RNeasy FFPE Kit), following the manufacturer's instructions.[1] This often involves on-column DNase digestion to remove contaminating genomic DNA.

- Elute the RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA quality if possible, though FFPE-derived RNA is often fragmented.

3. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity reverse transcription kit (e.g., Applied Biosystems High-Capacity cDNA Reverse Transcription Kit).[1]

- The reaction typically includes random primers or oligo(dT) primers, reverse transcriptase, dNTPs, and an RNase inhibitor. Incubate according to the kit's protocol.

4. Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., QuantiTect SYBR Green PCR Kit).[1]

- Add specific primers for TPD52 and a stable housekeeping gene (e.g., TBP - TATA-box binding protein) for normalization.[1]

- Perform the reaction on a real-time PCR system (e.g., Roche LightCycler 480).[1]

- A typical thermal cycling profile is: initial denaturation at 95°C for 10-15 min, followed by 40 cycles of denaturation at 95°C for 15-20 sec and a combined annealing/extension step at 55-60°C for 40-60 sec.[1]

5. Data Analysis:

- Calculate the relative quantity of TPD52 expression using the 2-ΔΔCt method, normalizing the TPD52 signal to the housekeeping gene and comparing tumor samples to corresponding normal tissue samples.[1]

// Nodes

A[label="1. FFPE Tissue Sample\n(Section or Punch)"];

B[label="2. Deparaffinization\n(Xylene & Ethanol Washes)"];

C [label="3. Proteinase K Digestion"];

D [label="4. Total RNA Extraction\n(FFPE-specific Kit)"];

E [label="5. cDNA Synthesis\n(Reverse Transcription)"];

F [label="6. Quantitative PCR\n(SYBR Green, TPD52 & HKG Primers)"];

G [label="7. Data Analysis\n(2-ΔΔCt Method)"];

H [label="Relative TPD52 mRNA\nExpression Level", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: A standard workflow for analyzing TPD52 mRNA from FFPE tissues.

Western Blotting for TPD52 Protein Expression

This method detects and quantifies TPD52 protein levels in cell or tissue lysates.

1. Protein Extraction:

- Lyse cultured cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing total protein.

- Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[16]

- Load samples onto a polyacrylamide gel (e.g., 12% Tris-glycine) and separate proteins by size via electrophoresis.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to TPD52 overnight at 4°C.

- Wash the membrane extensively with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[16]

- To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin or GAPDH.[16]

Immunohistochemistry (IHC) for TPD52 Localization

IHC is used to visualize the expression and subcellular localization of TPD52 protein within tissue sections.

1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

- Cut 4-5 µm sections and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

- Bake slides, then deparaffinize through xylene and a graded series of ethanol washes to rehydrate the tissue.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.

4. Staining:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

- Block non-specific binding sites with a protein block or normal serum.

- Incubate with the primary antibody against TPD52 for 1 hour at room temperature or overnight at 4°C.

- Wash and apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

- Develop the signal with a chromogen such as DAB, which produces a brown precipitate.

- Counterstain the nuclei with hematoxylin.

5. Imaging and Analysis:

- Dehydrate the slides, clear with xylene, and mount with a coverslip.

- Examine under a light microscope. TPD52 typically shows moderate to strong cytoplasmic positivity in cancer tissues.[17]

Conclusion

TPD52 is a critical protein in cancer biology with a dichotomous role, acting as an oncogene in many cancers like breast and testicular cancer, while potentially serving as a tumor suppressor in others, such as renal cell carcinoma.[1][2][7] Its expression is frequently and significantly altered, making it a valuable prognostic biomarker.[12][18][19] The interaction of TPD52 with fundamental cellular pathways, including the AMPK and PI3K/Akt axes, presents compelling opportunities for the development of targeted anti-cancer therapies.[7][9] The standardized methodologies provided herein serve as a foundation for researchers to further elucidate the complex roles of TPD52 in cancer progression and to explore its potential as a therapeutic target.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Patterns of TPD52 overexpression in multiple human solid tumor types analyzed by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPD52 promotes the proliferation and metastasis of gastric cancer cells | springermedizin.de [springermedizin.de]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. TPD52 promotes the proliferation and metastasis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. biorxiv.org [biorxiv.org]

- 12. TPD52 is a prognostic biomarker and potential therapeutic target for ER+/PR+/HER2+ breast cancer - Cheng - Chinese Clinical Oncology [cco.amegroups.org]

- 13. TPD52 is a prognostic biomarker and potential therapeutic target for ER+/PR+/HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. TPD52 tumor protein D52 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Expression of TPD52 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. TPD52 is a Potential Prognostic Biomarker and Correlated with Immune Infiltration: A Pan-cancer Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

TPD52 in Tumorigenesis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor protein D52 (TPD52) is a small, coiled-coil motif-bearing protein that has emerged as a significant player in the development and progression of numerous cancers. First identified as an overexpressed gene in breast and prostate cancer, its role as a proto-oncogene is now well-established across a spectrum of malignancies.[1][2][3][4] TPD52 is located on chromosome 8q21, a region frequently subject to genomic amplification in neoplastic diseases, which often correlates with its increased expression in tumor tissues.[1][2][3][4] This guide provides an in-depth exploration of the molecular mechanisms by which TPD52 contributes to tumor development, offering a comprehensive resource for researchers and professionals in the field of oncology and drug discovery.

Core Mechanisms of TPD52 in Tumor Development

TPD52 exerts its oncogenic functions by influencing a range of fundamental cellular processes, including proliferation, apoptosis, cell migration, and metabolism. Its mechanism of action is multifaceted, primarily revolving around its interaction with key signaling pathways that govern cell growth and survival.

Proliferation and Cell Cycle Control

TPD52 is a potent promoter of cell proliferation. Its overexpression has been shown to accelerate the cell cycle, leading to uncontrolled cell division, a hallmark of cancer.[5][6] Conversely, silencing of TPD52 expression leads to a significant reduction in cell proliferation and can induce cell cycle arrest.[5][7]

Evasion of Apoptosis

A critical aspect of tumorigenesis is the ability of cancer cells to evade programmed cell death, or apoptosis. TPD52 contributes to this by interfering with apoptotic signaling pathways. Knockdown of TPD52 has been demonstrated to induce apoptosis in various cancer cell lines, suggesting that its presence is crucial for the survival of tumor cells.[7]

Cell Migration and Metastasis

The metastatic spread of cancer to distant organs is the primary cause of mortality in cancer patients. TPD52 has been implicated in promoting cell migration and invasion, key steps in the metastatic cascade. This function is often linked to its influence on the PI3K/Akt signaling pathway.[6][8]

Metabolic Reprogramming

Cancer cells exhibit altered metabolic profiles to support their rapid growth and proliferation. Recent evidence has highlighted a role for TPD52 in regulating cancer cell metabolism, primarily through its interaction with the LKB1-AMPK signaling pathway, a central regulator of cellular energy homeostasis.[9]

Data Presentation: TPD52 Expression and Functional Effects

The following tables summarize quantitative data on TPD52 overexpression in various cancers and its functional impact on key cellular processes.

Table 1: TPD52 Overexpression in Human Cancers [4][10]

| Cancer Type | Fold Overexpression (Tumor vs. Normal) | Frequency of Overexpression | Reference |

| Non-seminoma | 56-fold | >80% | [10] |

| Seminoma | 42-fold | >80% | [10] |

| Ductal Breast Cancer | 28-fold | >80% | [10] |

| Lobular Breast Cancer | 14-fold | >80% | [10] |

| Prostate Cancer | Elevated | High | [4] |

| Ovarian Cancer | - | 77% | [5] |

| Gastric Cancer | Elevated | High | [11] |

| Pancreatic Cancer | Elevated | High | [8] |

Table 2: Functional Effects of TPD52 Modulation in Cancer Cells

| Cellular Process | Effect of TPD52 Overexpression | Effect of TPD52 Knockdown | Cancer Type | Reference |

| Proliferation | Increased | Decreased | Breast Cancer, Prostate Cancer, Oral Squamous Cell Carcinoma | [5][6][7] |

| Apoptosis | Inhibited | Induced | Oral Squamous Cell Carcinoma, Pancreatic Cancer | [7][8] |

| Migration/Invasion | Increased | Decreased | Breast Cancer, Pancreatic Cancer, Renal Cell Carcinoma | [6][8][8] |

| Metabolism | Altered (AMPK inhibition) | Restored AMPK activity | Breast Cancer | [9] |

Key Signaling Pathways Involving TPD52

TPD52's oncogenic activity is mediated through its interaction with and modulation of critical intracellular signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. TPD52 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[3][8] This, in turn, promotes cell survival and proliferation while inhibiting apoptosis. In some contexts, however, such as renal cell carcinoma, TPD52 has been reported to inhibit the PI3K/Akt pathway.[8]

References

- 1. TPD52 antibody | 20 total products from 4 suppliers [labome.com]

- 2. Anti-TPD52 Human Protein Atlas Antibody [atlasantibodies.com]

- 3. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Tumor protein D52 promotes breast cancer proliferation and migration via the long non-coding RNA NEAT1/microRNA-218-5p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown of tumor protein D52-like 2 induces cell growth inhibition and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patterns of TPD52 overexpression in multiple human solid tumor types analyzed by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

Navigating the Crossroads of Cellular Control: A Technical Guide to Signaling Pathways Regulated by Tumor Protein D52 (TPD52)

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the intricate signaling pathways modulated by the Tumor Protein D52 (TPD52). This guide provides a critical resource for interrogating the multifaceted role of TPD52 in cellular processes and its implications in various cancers, including breast, prostate, and renal cell carcinoma.

TPD52, a protein whose expression is frequently altered in cancer, has emerged as a key player in regulating fundamental cellular signaling networks. Its influence extends to critical pathways such as PI3K/Akt, AMPK, NF-κB, and STAT3, thereby impacting cell proliferation, metabolism, migration, and apoptosis. The context-dependent nature of TPD52's function, acting as both a promoter and suppressor of tumorigenesis, underscores the complexity of its regulatory mechanisms.

This technical guide synthesizes current research to provide a detailed examination of TPD52's molecular interactions and downstream effects. It includes structured tables of quantitative data from various studies, detailed experimental protocols for key assays, and meticulously crafted diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Core Signaling Pathways Regulated by TPD52

TPD52 exerts its influence on several pivotal signaling cascades:

-

The PI3K/Akt Signaling Pathway: In some contexts, such as renal cell carcinoma, TPD52 has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and metastasis[1][2]. This inhibitory effect is characterized by a reduction in the phosphorylation of PI3K and Akt[1][2]. Conversely, in other cancers, TPD52 can promote cell survival through the activation of the Akt pathway[3].

-

The AMPK Signaling Pathway: TPD52 acts as a negative regulator of the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status[4][5][6]. TPD52 employs a dual mechanism to inhibit AMPK: it directly interacts with the AMPKα subunit, which sterically hinders the binding of the upstream activating kinase LKB1, and it also directly inhibits the kinase activity of AMPK towards its substrates[7][8][9]. This inhibition of AMPK can lead to metabolic reprogramming in cancer cells.

-

The NF-κB and STAT3 Signaling Pathways: In prostate cancer, TPD52 has been shown to activate the NF-κB and STAT3 signaling pathways[10]. Overexpression of TPD52 leads to increased phosphorylation of the NF-κB p65 subunit and subsequent transactivation of its target genes, which are involved in inflammation, cell survival, and proliferation[11]. The activation of the NF-κB-STAT3 axis by TPD52 has been implicated in promoting neuroendocrine differentiation in prostate cancer cells[12].

-

Androgen Receptor Signaling: TPD52 expression can be regulated by androgens in prostate cancer[1][13]. The TPD52 promoter contains androgen-responsive elements, and its expression can be upregulated by synthetic androgens, suggesting a role for TPD52 in hormone-responsive prostate cancer[1].

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of TPD52 on key signaling molecules.

| Cell Line | TPD52 Modulation | Change in p-Akt (Ser473) Level | Reference |

| Caki-1 (Renal Carcinoma) | Overexpression | Decreased | [2] |

| AsPC-1, PANC-1 (Pancreatic Cancer) | Silencing | Decreased | [3] |

| Cell Line | TPD52 Modulation | Change in p-AMPKα (Thr172) Level | Change in p-ACC1 (Ser79) Level | Change in p-TSC2 Level | Reference |

| SK-BR-3 (Breast Cancer) | Knockdown | Increased | Increased | Increased | [8] |

| MDA-MB-231 (Breast Cancer) | Overexpression | Decreased | Decreased | Decreased | [8] |

| Cell Line | TPD52 Modulation | Change in p-NF-κB p65 (Ser536) Level | Reference |

| LNCaP (Prostate Cancer) | Overexpression | Increased | [11] |

| LNCaP (Prostate Cancer) | Depletion | Decreased | [11] |

Visualizing the Pathways and Workflows

To further elucidate the complex interactions and experimental approaches, the following diagrams are provided.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of TPD52.

Co-Immunoprecipitation (Co-IP) to Detect TPD52 Interaction with AMPKα

-

Cell Lysis: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to TPD52 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against AMPKα to detect the co-precipitated protein.

Western Blotting for Phosphorylated Akt (p-Akt Ser473)

-

Sample Preparation: Prepare cell lysates as described for Co-IP, ensuring the use of phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the levels of phosphorylated protein.

In Vitro AMPK Kinase Assay

-

Protein Purification: Purify recombinant TPD52, active AMPK complex, and a known AMPK substrate (e.g., a peptide containing the consensus phosphorylation motif or a protein fragment like ACC1).

-

Kinase Reaction: Set up a reaction mixture containing the purified AMPK, its substrate, and ATP in a kinase buffer. For the experimental condition, add purified TPD52 to the reaction.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer or by spotting onto a phosphocellulose paper and washing with phosphoric acid.

-

Analysis: Analyze the phosphorylation of the substrate by Western blotting with a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP (γ-³²P-ATP) using autoradiography.

This guide serves as a foundational resource for the scientific community to accelerate research into the complex roles of TPD52 and to inform the development of novel therapeutic strategies targeting the signaling pathways it regulates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of TPD52 inhibits proliferation, migration, invasion but induces apoptosis of pancreatic cancer cells by deactivating Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK | Semantic Scholar [semanticscholar.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tumor protein D52 (isoform 3) induces NF-κB - STAT3 mediated EMT driving neuroendocrine differentiation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overexpression, amplification, and androgen regulation of TPD52 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Tumor Protein D52 (TPD52): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Protein D52 (TPD52) has emerged as a significant proto-oncogene, first identified through its overexpression in breast carcinoma. Located in a frequently amplified region of chromosome 8 (8q21), its elevated expression is now recognized as a common feature across a multitude of human cancers, often correlating with poorer clinical outcomes. Initial characterization has revealed TPD52 as a small, coiled-coil domain-containing protein involved in fundamental cellular processes, including calcium-dependent signaling, vesicle trafficking, proliferation, and secretion. Crucially, recent studies have identified TPD52 as a key regulator of cellular metabolism through its direct interaction with and inhibition of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides an in-depth summary of the foundational research, detailing the discovery, molecular characteristics, expression profiles, and key cellular functions of TPD52, with a focus on the experimental methodologies and signaling pathways that defined its initial characterization.

Discovery and Gene Identification

TPD52 was first identified in 1995 during a screening for genes commonly overexpressed in carcinomas.[1] Using techniques like in situ hybridization and Northern blot analysis, researchers observed significant overexpression of TPD52 in breast cancer tissues.[1] The gene encoding TPD52 is located on human chromosome 8q21, a region known for frequent amplification in various cancers, including breast and prostate cancer.[2][3][4][5] This chromosomal location provided an early clue to its potential role as a target gene driving tumorigenesis.[1]

Subsequent research identified three related human genes, TPD52L1 (D53), TPD52L2 (D54), and TPD52L3 (D55), which share significant sequence homology and define the TPD52-like protein family.[1] These proteins share a conserved coiled-coil motif, suggesting a capacity for forming homo- and heterodimeric complexes.[6][7]

Table 1: TPD52 Gene and Protein Characteristics

| Characteristic | Description | Reference |

| Gene Name | Tumor Protein D52 | [7] |

| Symbol | TPD52 (Aliases: D52, hD52, PrLZ) | [7] |

| Chromosomal Locus | 8q21.13 | [2][7] |

| Genomic Structure | Composed of at least 9 exons | [1] |

| Protein Isoforms | Multiple, including TPD52 (184 aa) and PrLZ (224 aa) | [1] |

| Molecular Mass | ~19.8 kDa (for 184 aa isoform) | [1] |

| Key Domains | N-terminal coiled-coil motif, PEST domains | [6] |

| Predicted Function | Calcium ion binding, protein dimerization, B-cell differentiation, secretion | [7][8] |

Expression Profile of TPD52

Expression in Normal Tissues

Initial studies using Northern blot analysis showed that TPD52 transcripts are expressed in a variety of normal human tissues.[1] High levels were detected in the colon, kidney, and prostate, with moderate levels in the brain, liver, and pancreas, and lower levels in the heart and lungs.[1] Later, more sensitive quantitative PCR (qPCR) analyses confirmed that TPD52 is expressed at varying levels in virtually all tested normal tissues, which is consistent with its proposed role in essential cellular functions like vesicle trafficking.[3]

Overexpression in Cancer

A hallmark of TPD52 is its significant overexpression in a wide range of solid and hematological malignancies. This overexpression is often linked to gene amplification at the 8q21 locus.[1][4] Increased TPD52 expression has been documented as an early event in the development of breast and prostate cancer.[1] Furthermore, high expression levels are frequently associated with adverse clinical outcomes and reduced patient survival in cancers such as breast and prostate cancer.[9][10]

Table 2: TPD52 mRNA Expression in Human Cancers (Relative to Normal Tissue)

| Cancer Type | Fold Change (Upregulation/Downregulation) | Frequency of Upregulation | Reference |

| Non-Seminoma | 56-fold | >80% | [3] |

| Seminoma | 42-fold | >80% | [3] |

| Ductal Breast Cancer | 28-fold | >80% | [3] |

| Lobular Breast Cancer | 14-fold | >80% | [3] |

| Papillary Renal Cell Cancer | -8-fold (Down) | 90% (Down) | [3] |

| Leiomyosarcoma | -6-fold (Down) | 69% (Down) | [3] |

| Clear Cell Renal Cell Cancer | -5-fold (Down) | 68% (Down) | [3] |

| Lung Cancer | -4-fold (Down) | N/A | [3] |

Subcellular Localization and Molecular Interactions

TPD52 is primarily a cytosolic protein but has also been localized to specific organelles, reflecting its diverse functional roles.[1][11] Immunofluorescence studies have shown its presence in perinuclear regions, the Golgi apparatus, and around secretory granules in the apical cytoplasm of epithelial cells.[1][11] This localization pattern is consistent with its involvement in the endocytic and exocytic pathways.[1]

TPD52's function is mediated through its interaction with a network of other proteins. The N-terminal coiled-coil domain is crucial for forming homo- and heterodimers with other TPD52 family members.[6] It also engages in calcium-dependent interactions with other proteins.

Table 3: Key Interacting Partners of TPD52

| Interacting Protein | Method of Identification | Functional Relevance | Reference |

| TPD52L1, TPD52L2 | Yeast two-hybrid, Co-IP | Heterodimerization, functional redundancy/specificity | [2][12] |

| Annexin VI | Co-immunoprecipitation | Calcium-dependent regulation of secretory processes | [13] |

| AMPKα (PRKAA1/2) | Tandem Affinity Purification-MS, Co-IP, GST-pull-down | Inhibition of AMPK kinase activity, metabolic regulation | [2][9][14] |

| LKB1 (STK11) | Co-immunoprecipitation, Pull-down assay | Inhibition of LKB1 kinase activity, upstream regulation of AMPK | [15] |

| 14-3-3 proteins | Yeast two-hybrid | Regulation of protein-protein interactions | [16] |

Role in Cellular Signaling Pathways

Initial functional studies implicated TPD52 in promoting cell proliferation and vesicle trafficking.[1] More recent and detailed characterization has placed TPD52 as a critical node in major signaling pathways that govern cell metabolism and growth.

Negative Regulation of the LKB1-AMPK Pathway

One of the most significant findings in TPD52 characterization is its role as a negative regulator of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[2][14] TPD52 directly interacts with the catalytic α-subunit of AMPK, inhibiting its kinase activity.[9][14] This inhibition prevents the phosphorylation of downstream AMPK targets, leading to profound metabolic changes, including increased lipid synthesis and glucose uptake.[2] Furthermore, TPD52 has been shown to interact directly with Liver Kinase B1 (LKB1), a primary upstream kinase of AMPK, suggesting that TPD52 may inhibit the entire LKB1-AMPK signaling axis.[15]

Involvement in the PI3K/Akt Pathway

TPD52 expression has also been linked to the PI3K/Akt signaling pathway, although its role appears to be context-dependent. In renal cell carcinoma, overexpression of TPD52 was shown to inhibit the PI3K/Akt pathway, leading to reduced cell growth and metastasis.[17] Conversely, in other cancers like gastric cancer, TPD52 knockdown suppressed PI3K/Akt signaling, suggesting it acts as an activator in that context.[18] These findings indicate that TPD52's influence on this critical survival pathway may vary significantly between different tumor types.

Key Experimental Protocols

The characterization of TPD52 relied on a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: Tandem Affinity Purification and Mass Spectrometry (TAP-MS)

This method was instrumental in identifying the interaction between TPD52 and the AMPK complex.[9][14]

-

Vector Construction : Clone the full-length TPD52 cDNA into a mammalian expression vector containing two sequential affinity tags (e.g., a calmodulin-binding peptide and Protein A) at the N- or C-terminus.

-

Cell Transfection and Lysis : Transfect a suitable cell line (e.g., HEK-293T) with the TPD52-TAP vector. After 48 hours of expression, harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

First Affinity Purification : Incubate the cleared cell lysate with IgG-coupled beads (which bind the Protein A tag) for 2-4 hours at 4°C. Wash the beads extensively to remove non-specific binders.

-

Elution : Elute the TPD52-containing protein complexes from the IgG beads by proteolytic cleavage using a specific protease (e.g., TEV protease) that cleaves a site engineered between the two tags.

-

Second Affinity Purification : Incubate the eluate with calmodulin-coated beads in the presence of calcium. After extensive washing, elute the final, highly purified complexes using a calcium-chelating agent like EGTA.

-

Mass Spectrometry : Resolve the eluted proteins on a 1D SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the components of the TPD52 complex.

Protocol: Co-Immunoprecipitation (Co-IP) and GST Pull-Down Assay

These assays are used to validate direct protein-protein interactions, such as TPD52 with AMPKα.[2]

Co-Immunoprecipitation:

-

Cell Lysis : Lyse cells endogenously expressing or overexpressing the proteins of interest in a mild Co-IP lysis buffer.

-

Antibody Incubation : Add an antibody specific to the "bait" protein (e.g., anti-AMPKα) to the cleared lysate and incubate for 4 hours to overnight at 4°C to form antibody-antigen complexes.

-

Complex Precipitation : Add Protein A/G-conjugated agarose or magnetic beads to capture the antibody-antigen complexes. Incubate for 1-2 hours.

-

Washing : Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating. Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-TPD52).

GST Pull-Down Assay:

-

Protein Expression : Express one protein as a GST-fusion protein in E. coli (e.g., GST-TPD52) and the other protein in vitro using a transcription/translation system or expressed and purified from E. coli (e.g., His-AMPKα).

-

Binding : Immobilize the GST-fusion protein on glutathione-sepharose beads. Incubate these beads with the lysate or purified "prey" protein for 2-4 hours at 4°C.

-

Washing : Wash the beads extensively to remove non-specific binders.

-

Analysis : Elute the bound proteins and analyze by Western blotting for the presence of the prey protein.

Protocol: Quantitative Real-Time PCR (qPCR)

This technique was used to quantify the overexpression of TPD52 mRNA in various cancer tissues.[3]

-

RNA Extraction : Isolate total RNA from formalin-fixed, paraffin-embedded (FFPE) tissue samples or fresh-frozen tissues using a suitable extraction kit.

-

RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction : Set up the qPCR reaction in a plate containing: cDNA template, forward and reverse primers specific for TPD52, a fluorescent dye (e.g., SYBR Green) or a specific probe, and DNA polymerase. Include primers for a stable housekeeping gene (e.g., TBP, HMBS) for normalization.[4]

-

Thermocycling : Run the reaction on a real-time PCR machine with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]

-

Data Analysis : Determine the cycle threshold (Ct) for TPD52 and the housekeeping gene in each sample. Calculate the relative quantity of TPD52 expression using the 2-ΔΔCt method, normalizing tumor sample expression to that of corresponding normal tissue.[3]

Conclusion and Future Directions

The discovery and initial characterization of TPD52 have firmly established it as a proto-oncogene frequently overexpressed in human cancers. Its identification on the amplified 8q21 chromosomal arm, coupled with its demonstrated roles in cell proliferation and metabolic reprogramming, underscores its significance in tumorigenesis. The elucidation of its function as a direct inhibitor of the LKB1-AMPK signaling axis provides a clear mechanistic link between TPD52 overexpression and the metabolic dysregulation characteristic of cancer cells.

For drug development professionals, TPD52 presents a compelling, albeit challenging, target. Its role in fundamental cellular processes necessitates a therapeutic strategy with high specificity. The detailed understanding of its interaction with AMPK and LKB1 may offer a rational basis for developing inhibitors that disrupt these specific protein-protein interactions. Further research is required to fully understand its context-dependent roles in pathways like PI3K/Akt and to explore its potential as a biomarker for cancer diagnosis, prognosis, and as a target for novel immunotherapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. biorxiv.org [biorxiv.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tumor protein D52 (TPD52) and cancer-oncogene understudy or understudied oncogene? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Definition of the tumor protein D52 (TPD52) gene family through cloning of D52 homologues in human (hD53) and mouse (mD52) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TPD52 - Wikipedia [en.wikipedia.org]

- 8. TPD52 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Subcellular - TPD52 - The Human Protein Atlas [v24.proteinatlas.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Tumor protein D52 (TPD52): a novel B-cell/plasma-cell molecule with unique expression pattern and Ca(2+)-dependent association with annexin VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Domains and Motifs of the TPD52 Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Protein D52 (TPD52) is a small, hydrophilic, coiled-coil motif-bearing protein that is frequently overexpressed in a variety of human cancers, including breast, prostate, and ovarian cancers.[1][2][3] Its overexpression is often associated with increased cell proliferation, migration, and invasion, making it a person of interest in cancer biology and a potential therapeutic target.[4][5] This technical guide provides a comprehensive overview of the structural domains and motifs of the TPD52 protein, its key protein-protein interactions, and its role in critical signaling pathways. Detailed experimental protocols for studying TPD52 are also provided to facilitate further research.

Structural Domains and Motifs of TPD52

The TPD52 protein is characterized by several key structural features that are integral to its function and interactions. These include a highly conserved coiled-coil domain, PEST sequences, and a critical phosphorylation site.

Coiled-Coil Domain

A prominent feature of TPD52 and its family members is a centrally located coiled-coil domain.[3][6] This motif is essential for mediating both homomeric and heteromeric interactions between TPD52 family members (TPD52, TPD52L1, TPD52L2).[6] While necessary for these interactions, studies have shown that regions C-terminal to the coiled-coil motif are also required to facilitate and stabilize these interactions, as demonstrated in yeast two-hybrid and pull-down assays.[7] This domain is also implicated in the interaction with other proteins, such as LKB1.[4]

PEST Sequences

TPD52 contains sequences rich in proline (P), glutamic acid (E), serine (S), and threonine (T), known as PEST motifs.[4] These sequences are often found in proteins with short intracellular half-lives and can act as signals for protein degradation.[8] In TPD52, the N-terminal PEST motif, in conjunction with the coiled-coil and D2-motifs, is involved in its interaction with the tumor suppressor kinase LKB1.[4]

Phosphorylation Site at Serine 136

A single major phospho-acceptor site at serine 136 (S136) plays a crucial role in regulating TPD52 function.[6][9] This site is phosphorylated in a Ca2+/calmodulin-dependent manner, potentially mediated by CAMK2δ6.[9][10] Phosphorylation at S136 is critical for TPD52's role in endomembrane trafficking during cytokinesis.[6] Studies have shown that a phospho-null mutant (S136A) of TPD52 strongly inhibits cytokinesis, leading to an accumulation of multinucleated cells.[6] This phosphorylation event modulates the trafficking of lysosomal membrane proteins to and from the plasma membrane.[11]

Other Interaction Motifs